Methyl 4-methyl-6-(phenylthio)nicotinate
Description
A Glimpse into the Role of Nicotinate (B505614) Ester Derivatives in Contemporary Organic Synthesis
Nicotinate esters, derivatives of nicotinic acid (niacin or vitamin B3), are not merely biological cofactors but also pivotal intermediates in the synthesis of a wide range of organic compounds. nih.gov Their inherent reactivity, stemming from the electron-deficient nature of the pyridine (B92270) ring, makes them susceptible to a variety of chemical transformations. Organic chemists have harnessed these properties to develop synthetic routes to more complex heterocyclic systems.
The ester functionality of nicotinate derivatives can be readily modified through reactions such as hydrolysis, amidation, and reduction, providing access to a diverse array of functional groups. nist.gov Furthermore, the pyridine ring itself can undergo nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups or the presence of a good leaving group. This reactivity has been exploited in the synthesis of numerous pharmaceutical agents and other biologically active molecules. The versatility of nicotinate esters makes them a cornerstone in the construction of molecular libraries for drug discovery and development.
The Unparalleled Significance of Substituted Pyridine Scaffolds in Molecular Design
The pyridine ring is a ubiquitous structural motif found in a vast number of natural products, pharmaceuticals, and agrochemicals. Its presence in a molecule can significantly influence its physicochemical properties, such as solubility, basicity, and ability to participate in hydrogen bonding. The strategic introduction of substituents onto the pyridine scaffold allows for the precise modulation of these properties, a critical aspect of rational drug design.
Substituted pyridines are key components in a multitude of approved drugs, demonstrating their importance in medicinal chemistry. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets like enzymes and receptors. Moreover, the aromatic nature of the pyridine ring allows it to engage in π-stacking interactions, further enhancing binding affinities. The ability to introduce a wide variety of substituents at different positions on the pyridine ring provides chemists with a powerful tool to optimize the potency, selectivity, and pharmacokinetic profiles of drug candidates.
Situating Methyl 4-methyl-6-(phenylthio)nicotinate in the Landscape of Emerging Nicotinate Analogs
The synthesis of such substituted nicotinates is often driven by the need for specific building blocks in the construction of larger, more complex molecules with desired biological activities. The presence of the phenylthio group, in particular, opens up avenues for further functionalization through oxidation of the sulfur atom or by leveraging its influence on the reactivity of the pyridine ring. As the quest for novel therapeutic agents continues, the exploration of unique substitution patterns on the nicotinate scaffold, as seen in this compound, will undoubtedly play a crucial role in the discovery of the next generation of drugs and other functional molecules. Research into the biological activities of nicotinates with sulfur-containing substituents is an active area, with studies exploring their potential as antioxidant and cytotoxic agents. chemicalbook.comchemicalbook.com
Interactive Data Tables
Table 1: Chemical Compound Data
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | [Image of the chemical structure of this compound] | C₁₄H₁₃NO₂S | 259.33 environmentclearance.nic.in |
| Methyl 4-chloro-6-methylnicotinate | [Image of the chemical structure of Methyl 4-chloro-6-methylnicotinate] | C₈H₈ClNO₂ | 185.61 |
| Thiophenol | [Image of the chemical structure of Thiophenol] | C₆H₆S | 110.18 |
Table 2: Spectroscopic Data for a Related Compound (Methyl 6-methylnicotinate)
| Spectroscopic Technique | Key Signals |
| ¹H NMR | δ 9.06 (s, 1H), 8.13 (dd, 1H), 7.20 (d, 1H), 3.89 (s, 3H), 2.58 (s, 3H) |
| ¹³C NMR | Data for this specific isomer is not readily available in the searched sources. |
| IR (Infrared) | Characteristic peaks for C=O (ester) and C=N/C=C (aromatic ring) are expected. nih.gov |
| MS (Mass Spectrometry) | m/z = 151 (M⁺) nih.gov |
Table 3: Research Findings on Related Nicotinate Derivatives
| Research Area | Key Findings |
| Synthesis | Esterification of nicotinic acids is a common synthetic route. chemicalbook.com |
| Reactivity | The pyridine ring is susceptible to nucleophilic aromatic substitution. nist.gov |
| Biological Activity | Nicotinate esters can act as prodrugs, releasing nicotinic acid upon hydrolysis. nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H13NO2S |
|---|---|
Molecular Weight |
259.33 g/mol |
IUPAC Name |
methyl 4-methyl-6-phenylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C14H13NO2S/c1-10-8-13(15-9-12(10)14(16)17-2)18-11-6-4-3-5-7-11/h3-9H,1-2H3 |
InChI Key |
FIYSGBCEWRDWAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)OC)SC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 4 Methyl 6 Phenylthio Nicotinate
Retrosynthetic Analysis and Precursor Identification
A logical retrosynthetic analysis of the target molecule involves disconnecting the aryl-sulfur bond. This C-S bond is the most feasible disconnection, leading to two primary precursors: a substituted halonicotinate ester, which acts as the electrophile, and thiophenol, which serves as the sulfur nucleophile. This approach is favored due to the robust nature of the required coupling reaction.
The core of the synthesis is the preparation of a suitable methyl halonicotinate. Analogs such as Methyl 4-methyl-6-chloronicotinate or Methyl 4-methyl-6-bromonicotinate are ideal electrophilic precursors. The synthesis of these intermediates typically starts from a corresponding hydroxynicotinic acid derivative.
For instance, the synthesis of a chloro-substituted precursor like Methyl 4-chloro-6-methylnicotinate can be achieved from 4-hydroxy-6-methylnicotinic acid. chemicalbook.com The process involves treating the hydroxy acid with a chlorinating agent such as phosphorus oxychloride (POCl₃) to replace the hydroxyl group with a chlorine atom. This is followed by esterification of the resulting carboxylic acid with methanol (B129727) to yield the final methyl ester precursor. chemicalbook.com Similarly, bromo-analogs can be prepared using reagents like phosphorus oxybromide (POBr₃). rsc.org The presence of the halogen at the 6-position of the pyridine (B92270) ring activates it for subsequent nucleophilic attack.
Table 1: Synthesis of Halonicotinate Precursors
| Starting Material | Reagent(s) | Product | Reference |
| 4-Hydroxy-6-methylnicotinic acid | 1. POCl₃, reflux2. Methanol | Methyl 4-chloro-6-methylnicotinate | chemicalbook.com |
| Methyl 4-hydroxy-6-methylnicotinate | POBr₃, DCM | Methyl 4-bromo-6-methylnicotinate | rsc.org |
Elucidation of Key Reaction Pathways
The key bond-forming step is the nucleophilic aromatic substitution (SNAr) reaction. acsgcipr.org In this pathway, the halogenated precursor, Methyl 4-methyl-6-chloronicotinate, reacts with thiophenol. The pyridine ring, being an electron-deficient aromatic system, is susceptible to nucleophilic attack. This reactivity is further enhanced by the presence of the electron-withdrawing methyl ester group. The reaction proceeds smoothly when a base is used to deprotonate the thiophenol, generating the more potent thiophenolate anion, which then attacks the carbon atom bearing the halogen, displacing it to form the desired thioether linkage. acsgcipr.orgnih.gov
Recent studies on SNAr reactions involving heteroaryl halides and thiols confirm that the reaction proceeds efficiently in a polar aprotic solvent like dimethylacetamide (DMAc) in the presence of a base. nih.gov The electron-withdrawing ester group is crucial for activating the ring and ensuring the reaction completes under relatively mild conditions (room temperature to 100 °C). nih.gov
Esterification can be performed either on the initial nicotinic acid derivative before halogenation and thioetherification, or as a final step on 4-methyl-6-(phenylthio)nicotinic acid. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), and heating the mixture under reflux. chemicalbook.comscholarsresearchlibrary.com This is a reliable and widely used industrial process. scholarsresearchlibrary.com Alternative methods can utilize coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP). rsc.org
Table 2: Comparison of Esterification Protocols for Nicotinic Acid Derivatives
| Method | Reagents | Conditions | Yield | Reference |
| Acid Catalysis | Nicotinic acid, Methanol, H₂SO₄ | Reflux, 13 hours | ~23-79% | chemicalbook.comorientjchem.org |
| Coupling Agent | 4-Hydroxy-6-methylnicotinic acid, EDCI, DMAP, Methanol | Reflux | 88% | rsc.org |
| Transesterification | Methyl nicotinate (B505614), Menthol, Sodium methoxide (B1231860) | 70-120°C, vacuum | High | google.com |
Catalysis and Reagent Systems
The choice of catalyst and reagents is critical for optimizing reaction efficiency and yield, particularly in the thioetherification step.
In the SNAr reaction for thioether formation, an inorganic base is essential for generating the thiophenolate nucleophile from thiophenol. Potassium carbonate (K₂CO₃) is a commonly used, effective, and mild base for this transformation. nih.gov It is sufficiently basic to deprotonate the acidic thiol (pKa ≈ 6.6) but not so strong as to cause unwanted side reactions. The reaction is typically carried out in a polar aprotic solvent that can dissolve the reactants and facilitate the substitution.
Table 3: Typical Reagent System for SNAr Thioetherification
| Component | Example | Function | Reference |
| Electrophile | Methyl 4-methyl-6-chloronicotinate | Substrate with leaving group | chemicalbook.com |
| Nucleophile | Thiophenol | Source of sulfur | nih.gov |
| Base/Catalyst | Potassium Carbonate (K₂CO₃) | Deprotonates thiol to form nucleophile | nih.gov |
| Solvent | Dimethylacetamide (DMAc) | Polar aprotic medium | nih.gov |
| Temperature | Room Temp - 100 °C | Provides activation energy | nih.gov |
Role of Solvent Systems in Reaction Efficiency (e.g., Dimethylformamide)
The choice of solvent is a critical parameter in the synthesis of Methyl 4-methyl-6-(phenylthio)nicotinate via nucleophilic aromatic substitution, significantly impacting reaction rates and yields. Polar aprotic solvents are generally favored for SNAr reactions as they can effectively solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.
Dimethylformamide (DMF) is a commonly employed solvent for SNAr reactions involving pyridines. nih.govaskiitians.com Its high polarity and aprotic nature facilitate the dissolution of the reactants and the stabilization of the charged intermediate (Meisenheimer complex) formed during the reaction. nih.gov The ability of DMF to operate at elevated temperatures also helps to overcome the activation energy barrier of the reaction, often leading to higher conversion rates and shorter reaction times. However, concerns over the toxicity and environmental impact of DMF have led to the exploration of alternative "greener" solvents. researchgate.net
One such alternative is Cyrene™ (dihydrolevoglucosenone) , a bio-based solvent that has been shown to be an effective medium for SNAr reactions on nicotinic esters. researchgate.net In some cases, Cyrene has been reported to outperform traditional solvents like DMF and DMSO, allowing for rapid reactions at high temperatures (e.g., 150°C) with simplified product isolation, often through simple precipitation in water. researchgate.net Other polar aprotic solvents that could potentially be used include Dimethyl sulfoxide (B87167) (DMSO) and N-methyl-2-pyrrolidone (NMP). nih.gov The selection of the optimal solvent system is a balance between reaction efficiency, safety, and environmental considerations.
Optimization of Reaction Conditions and Yield Enhancement
Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. Several factors can be systematically varied to achieve this, including the choice of base, reaction temperature, and reaction time.
Base Selection: A variety of organic and inorganic bases can be employed to deprotonate the thiophenol. Common choices include triethylamine (B128534) (Et3N), potassium carbonate (K2CO3), and sodium hydride (NaH). The strength of the base can influence the rate of the reaction, with stronger bases generally leading to faster reactions. However, the use of very strong bases must be carefully controlled to avoid potential side reactions.
Temperature and Reaction Time: The reaction temperature is a critical parameter. Higher temperatures generally accelerate the reaction rate, but can also lead to the formation of impurities. The optimal temperature is typically determined experimentally by monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC). The reaction is allowed to proceed until the starting materials are consumed, which can range from a few hours to overnight depending on the specific conditions.
A hypothetical optimization study for the synthesis of this compound is presented in the table below, based on general principles of SNAr reactions.
Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | DMF | Et3N | 80 | 12 | Moderate |
| 2 | DMF | K2CO3 | 100 | 8 | Good |
| 3 | DMF | NaH | Room Temp | 6 | High |
| 4 | Cyrene | Et3N | 150 | 0.5 | Good |
The data in the table illustrates how systematic variation of reaction parameters can lead to improved yields. For instance, changing the base from a weaker organic base like triethylamine to a stronger inorganic base like potassium carbonate or sodium hydride can significantly enhance the reaction's efficiency.
Stereoselective Synthesis Considerations (if applicable)
Stereoselective synthesis is a branch of chemical synthesis that focuses on the selective formation of one stereoisomer over others. However, in the case of this compound, stereoselective synthesis is not a relevant consideration. The molecule is achiral, meaning it does not have a non-superimposable mirror image and therefore does not exist as enantiomers or diastereomers. The absence of any stereocenters in its structure simplifies its synthesis as there is no need to control the spatial arrangement of atoms.
Isolation and Purification Techniques for Nicotinate Esters
Following the completion of the synthesis of this compound, the crude product must be isolated from the reaction mixture and purified to remove any unreacted starting materials, by-products, and residual solvent.
Initial Work-up: The first step in isolation typically involves quenching the reaction, often by adding water or an aqueous solution. This is followed by extraction of the product into an organic solvent that is immiscible with water, such as ethyl acetate (B1210297) or dichloromethane. The organic layer is then washed with water and brine (a saturated aqueous solution of sodium chloride) to remove any remaining water-soluble impurities. The organic layer is subsequently dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4) and filtered.
Purification Techniques: The most common method for purifying nicotinate esters is column chromatography on silica (B1680970) gel. acs.org This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (a solvent or mixture of solvents). A suitable solvent system, often a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate, is chosen to achieve good separation of the desired product from impurities. The progress of the separation is monitored by TLC.
Another potential purification method is recrystallization . This technique involves dissolving the crude product in a hot solvent in which it is soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of the product decreases, and it crystallizes out, leaving the impurities dissolved in the solvent. The purified crystals can then be collected by filtration.
In some cases, particularly when using a solvent like Cyrene, the product may precipitate directly from the reaction mixture upon the addition of water, providing a simple and efficient initial purification step. researchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Methyl 4-methyl-6-chloronicotinate |
| Thiophenol |
| Dimethylformamide (DMF) |
| Cyrene™ (dihydrolevoglucosenone) |
| Dimethyl sulfoxide (DMSO) |
| N-methyl-2-pyrrolidone (NMP) |
| Triethylamine (Et3N) |
| Potassium carbonate (K2CO3) |
| Sodium hydride (NaH) |
| Ethyl acetate |
| Dichloromethane |
| Magnesium sulfate (MgSO4) |
| Sodium sulfate (Na2SO4) |
| Hexane |
Advanced Spectroscopic and Structural Elucidation of Methyl 4 Methyl 6 Phenylthio Nicotinate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By observing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton NMR (¹H NMR) for Proton Environment Characterization
A ¹H NMR spectrum would reveal the number of distinct proton environments, their integration (the number of protons of each type), and their connectivity through spin-spin coupling. For Methyl 4-methyl-6-(phenylthio)nicotinate, one would expect to see distinct signals for the aromatic protons on the pyridine (B92270) and phenyl rings, as well as singlets for the two methyl groups (the 4-methyl and the ester's methyl group). The chemical shifts (δ) of these protons would be influenced by their position relative to the nitrogen atom, the ester group, and the sulfur atom.
Hypothetical ¹H NMR Data Interpretation:
Aromatic Protons (Phenyl & Pyridyl): Multiple signals would appear in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the phenyl group attached to sulfur would show a characteristic pattern, while the two remaining protons on the pyridine ring would also have specific shifts.
Methyl Protons (Ester): A sharp singlet, typically around δ 3.8-4.0 ppm, would correspond to the three protons of the methoxy (B1213986) group (-OCH₃).
Methyl Protons (Pyridine Ring): Another sharp singlet would be expected for the methyl group at the 4-position of the pyridine ring, likely in the δ 2.3-2.6 ppm range.
Carbon-13 NMR (¹³C NMR) for Carbon Backbone Analysis
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal. For this compound, a total of 14 distinct signals would be anticipated in a decoupled spectrum, corresponding to the 14 carbon atoms in the molecule, unless there is an accidental overlap of signals.
Hypothetical ¹³C NMR Data Table:
| Carbon Atom | Expected Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | 165-175 |
| Aromatic/Pyridyl Carbons | 110-160 |
| Methoxy Carbon (-OCH₃) | 50-60 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
2D NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR and establishing the complete molecular structure. chemicalbook.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). cymitquimica.com It would help to confirm the positions of protons on the pyridine and phenyl rings by showing which protons are adjacent.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to. orientjchem.org It allows for the direct assignment of a proton's chemical shift to its corresponding carbon's chemical shift, for instance, linking the methyl proton signals to their respective methyl carbon signals. environmentclearance.nic.in
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. orientjchem.org It is invaluable for piecing together the molecular skeleton, for example, by showing a correlation from the ester's methyl protons to the carbonyl carbon, and from the aromatic protons to various carbons within their respective rings and across the thioether linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are bonded. It can be used to determine the relative stereochemistry and conformation of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, which allows for the determination of the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition
HRMS measures the m/z value to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula. For this compound, HRMS would be used to confirm the molecular formula C₁₄H₁₃NO₂S by matching the experimentally measured mass to the calculated exact mass.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Information
ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺. spectrabase.com For the target compound, ESI-MS would be expected to show a prominent signal at an m/z corresponding to the molecular weight plus the mass of a proton (259.33 + 1.007 = 260.34). The observation of this molecular ion peak confirms the molecular weight of the compound.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound by probing its molecular vibrations.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different functional groups absorb at characteristic frequencies, providing a molecular fingerprint.
For a compound like this compound, the expected characteristic IR absorption bands would include:
C=O Stretching: The ester carbonyl group (C=O) would exhibit a strong absorption band, typically in the range of 1700-1750 cm⁻¹.
C-O Stretching: The ester C-O bonds would show stretching vibrations in the 1100-1300 cm⁻¹ region.
Aromatic C=C Stretching: The pyridine and phenyl rings would display several bands in the 1400-1600 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would appear just below 3000 cm⁻¹.
C-S Stretching: The carbon-sulfur bond of the phenylthio group would likely show a weak absorption in the 600-800 cm⁻¹ range.
Table 1: Illustrative FT-IR Data for a Related Nicotinate (B505614) Derivative
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | ~1720 |
| C-O (Ester) | ~1250 |
| Aromatic C=C | ~1580, 1470 |
| Aromatic C-H | ~3050 |
| Aliphatic C-H | ~2950 |
Note: This table is illustrative and does not represent experimental data for this compound.
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in an IR spectrum.
In the Raman spectrum of this compound, one would expect to observe:
S-S and C-S Vibrations: The phenylthio group's sulfur-related vibrations are often more prominent in Raman spectra.
Aromatic Ring Breathing Modes: The symmetric vibrations of the pyridine and phenyl rings would produce strong Raman signals.
Symmetry and Polarization: The polarization of Raman bands can provide additional information about the symmetry of the vibrational modes.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption maxima (λmax) are characteristic of the chromophores present in the molecule.
The chromophoric system of this compound is composed of the substituted pyridine ring and the phenylthio group. The expected electronic transitions would include:
π → π* Transitions: These transitions, originating from the aromatic rings, are typically observed at shorter wavelengths (higher energy) and are responsible for strong absorption bands.
n → π* Transitions: These transitions involve the non-bonding electrons on the nitrogen and oxygen atoms and are generally weaker and occur at longer wavelengths (lower energy).
The presence of the phenylthio group is likely to cause a bathochromic (red) shift in the absorption maxima compared to a simple methyl nicotinate due to the extension of the conjugated system.
Table 2: Illustrative UV-Vis Absorption Data for a Substituted Pyridine
| Solvent | λmax (nm) | Type of Transition |
| Ethanol | ~270 | π → π |
| Ethanol | ~310 | n → π |
Note: This table is illustrative and does not represent experimental data for this compound.
X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise coordinates of each atom in the molecule, as well as bond lengths, bond angles, and intermolecular interactions.
A successful crystallographic analysis of this compound would provide:
Crystal System and Space Group: These describe the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Atomic Coordinates: The precise location of every atom in the asymmetric unit.
Molecular Conformation: The exact three-dimensional shape of the molecule, including the dihedral angles between the pyridine and phenyl rings.
Intermolecular Interactions: Details of how the molecules are packed in the crystal, including any hydrogen bonding, π-π stacking, or other non-covalent interactions.
Table 3: Illustrative Crystallographic Data for a Heterocyclic Compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 8.789 |
| β (°) | 105.2 |
| Volume (ų) | 1324.5 |
| Z | 4 |
Note: This table is illustrative and does not represent experimental data for this compound.
A comprehensive search for scientific literature containing Powder X-ray Diffraction (PXRD) data for the compound "this compound" has been conducted. Unfortunately, no specific studies detailing the crystalline phase analysis of this compound using PXRD were found.
Therefore, the following section on the advanced spectroscopic and structural elucidation of this compound cannot be provided at this time due to the absence of published research data on its Powder X-ray Diffraction analysis.
Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigation data specifically for the compound This compound is not publicly available. While the methodologies outlined—such as Density Functional Theory (DFT) calculations, Molecular Electrostatic Potential (MEP) analysis, and Hirshfeld surface analysis—are standard in computational chemistry for characterizing novel compounds, the specific results of these analyses are unique to the molecule under investigation.
Studies on structurally related compounds, such as other nicotinate esters and pyridine derivatives, have utilized these theoretical methods to explore molecular structure, reactivity, and intermolecular interactions. However, these findings are not directly transferable to this compound, as minor changes in molecular structure can significantly alter the computed chemical and physical properties.
Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for "this compound" that adheres to the specific outline provided. The creation of such an article would require original research and calculation, which is beyond the scope of this request.
Computational Chemistry and Theoretical Investigations of Methyl 4 Methyl 6 Phenylthio Nicotinate
Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Interactions
Characterization of Non-covalent Interactions (e.g., C–H•••O hydrogen bonds)
Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure and crystal packing of organic molecules. In the case of Methyl 4-methyl-6-(phenylthio)nicotinate, intramolecular and intermolecular NCIs, such as C–H•••O hydrogen bonds, are of significant interest.
Theoretical studies on similar molecular systems often employ methods like Density Functional Theory (DFT) to analyze these weak interactions. The Atoms in Molecules (AIM) theory is a powerful tool for characterizing bond critical points (BCPs) and quantifying the strength of such interactions. For instance, the presence of a BCP between a hydrogen atom of the methyl or phenyl group and the oxygen atom of the ester group would confirm a C–H•••O hydrogen bond. The electron density (ρ) and its Laplacian (∇²ρ) at the BCP are key descriptors of the bond's nature and strength.
Table 1: Illustrative AIM Parameters for Postulated C–H•••O Interactions in this compound
| Interacting Atoms | Distance (Å) | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Interaction Energy (kcal/mol) |
| C(methyl)-H ••• O(carbonyl) | 2.45 | 0.015 | +0.025 | -1.5 |
| C(phenyl)-H ••• O(ester) | 2.60 | 0.012 | +0.020 | -1.1 |
Note: The data in this table is illustrative and based on typical values for such interactions in related organic molecules. Specific values for this compound would require dedicated quantum chemical calculations.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While no specific molecular dynamics (MD) simulations for this compound have been reported in the literature, this computational technique is highly valuable for studying the dynamic behavior of molecules in various environments. MD simulations can provide insights into conformational flexibility, solvent effects, and interactions with biological macromolecules.
An MD simulation of this compound would typically involve:
Force Field Parameterization: Assigning appropriate parameters to describe the bonded and non-bonded interactions within the molecule.
System Setup: Placing the molecule in a simulation box, often with a solvent like water or an organic solvent.
Simulation Production: Solving Newton's equations of motion for all atoms in the system over a specific time period.
Analysis of the resulting trajectory can reveal important dynamic properties, such as dihedral angle distributions, radial distribution functions with solvent molecules, and the root-mean-square deviation (RMSD) of the molecular structure over time.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
QSAR and QSPR studies are computational methods used to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. While specific QSAR/QSPR models for this compound are not available, the principles can be applied to a series of its derivatives to predict their activities or properties.
The development of a QSAR/QSPR model involves calculating a set of molecular descriptors that encode structural, electronic, and physicochemical features of the molecules. For a series of analogs of this compound, these descriptors could include:
Topological descriptors: Molecular weight, number of rotatable bonds, topological polar surface area (TPSA).
Electronic descriptors: Dipole moment, HOMO and LUMO energies, partial charges on atoms.
Hydrophobic descriptors: LogP (octanol-water partition coefficient).
These descriptors would then be used to build a mathematical model, often using multiple linear regression (MLR) or partial least squares (PLS), to predict a specific activity or property.
Machine learning (ML) techniques are increasingly being used to develop more sophisticated and predictive QSAR/QSPR models. researchgate.net For a dataset of nicotinic acid derivatives, ML algorithms like artificial neural networks (ANNs), support vector machines (SVMs), and random forests could be trained to predict various properties. researchgate.net
For instance, an ANN model could be developed to predict the anti-inflammatory activity of a series of this compound analogs. The input layer would consist of the calculated molecular descriptors, and the output layer would be the predicted activity. The model would be trained on a set of compounds with known activities and then validated using a separate test set. The performance of such models is often superior to traditional linear methods, especially for complex structure-activity relationships. researchgate.net
Thermochemical Studies
Theoretical thermochemical studies can provide valuable data on the energetic properties of molecules, which can be difficult or expensive to obtain experimentally.
The standard enthalpy of formation (ΔHf°) of this compound can be estimated using high-level quantum chemical methods, such as G3 or G4 theory, or more computationally affordable DFT methods with appropriate corrections. These calculations typically involve optimizing the molecular geometry and calculating the vibrational frequencies to obtain the zero-point vibrational energy and thermal corrections.
The enthalpy of formation can be calculated using an atomization or isodesmic reaction scheme. In an isodesmic reaction, the number and types of bonds are conserved on both sides of the reaction, leading to a cancellation of errors in the quantum chemical calculations.
Table 2: Illustrative Theoretical Thermochemical Data for this compound
| Thermochemical Property | Calculated Value | Method |
| Standard Enthalpy of Formation (gas, 298.15 K) | -50.2 ± 2.5 kJ/mol | G4(MP2) |
| Standard Gibbs Free Energy of Formation (gas, 298.15 K) | +85.7 ± 3.0 kJ/mol | G4(MP2) |
| Heat Capacity (Cv) (gas, 298.15 K) | 250.8 J/mol·K | B3LYP/6-311+G(d,p) |
Note: The data in this table is hypothetical and for illustrative purposes. Accurate values would require specific and rigorous computational studies.
Chemical Reactivity and Mechanistic Studies of Methyl 4 Methyl 6 Phenylthio Nicotinate
Reactivity at the Pyridine (B92270) Nitrogen
The nitrogen atom in the pyridine ring of Methyl 4-methyl-6-(phenylthio)nicotinate possesses a lone pair of electrons in an sp² hybridized orbital, which imparts basic properties to the molecule. uoanbar.edu.iq However, the basicity is generally weaker than that of aliphatic amines because the lone pair has a higher s-character, holding it closer to the nucleus and making it less available for protonation. uoanbar.edu.iq The substituents on the ring further modulate this basicity. The electron-withdrawing nature of the methyl ester and phenylthio groups is expected to decrease the electron density on the nitrogen, thus reducing its basicity compared to unsubstituted pyridine.
Reactions involving the pyridine nitrogen typically include:
Protonation: The nitrogen can be protonated by strong acids to form a pyridinium (B92312) salt. This is often the first step in acid-catalyzed reactions.
N-Oxidation: The nitrogen can be oxidized by reagents like peroxy acids (e.g., m-CPBA) to form the corresponding N-oxide. This transformation can alter the reactivity of the ring, making it more susceptible to certain nucleophilic and electrophilic substitutions.
Alkylation: The nitrogen can act as a nucleophile and react with alkyl halides to form quaternary pyridinium salts.
Table 1: Predicted Reactivity at the Pyridine Nitrogen
| Reaction Type | Reagent Example | Predicted Product | Notes |
|---|---|---|---|
| Protonation | HCl, H₂SO₄ | Pyridinium salt | Reversible; affects solubility and subsequent reactivity. |
| N-Oxidation | m-CPBA | This compound-N-oxide | Increases electron deficiency of the ring carbons. |
Reactions of the Ester Moiety (e.g., Transesterification, Saponification)
The methyl ester group is a key site for nucleophilic acyl substitution. Two of the most significant reactions are saponification and transesterification.
Saponification: This is the hydrolysis of the ester under basic conditions, typically using an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction proceeds via a nucleophilic attack of the hydroxide ion on the ester carbonyl carbon. Subsequent protonation of the resulting carboxylate salt with a strong acid yields the corresponding carboxylic acid, 4-methyl-6-(phenylthio)nicotinic acid. youtube.com This reaction is essentially irreversible as the final carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol by-product (methanol).
Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. google.com For example, reacting this compound with a higher boiling alcohol (e.g., butanol) in the presence of a catalyst like sodium methoxide (B1231860) or sulfuric acid would lead to the formation of butyl 4-methyl-6-(phenylthio)nicotinate and methanol (B129727). google.comgoogle.com The reaction is typically driven to completion by removing the more volatile alcohol (methanol) through distillation. google.com
Table 2: Typical Reactions of the Ester Moiety
| Reaction | Conditions | Product |
|---|---|---|
| Saponification | 1. NaOH (aq), Heat2. HCl (aq) | 4-methyl-6-(phenylthio)nicotinic acid |
Chemical Transformations of the Phenylthio Group
The phenylthio group (-SPh) offers another reactive site within the molecule, primarily at the sulfur atom.
Oxidation: The sulfur atom in the thioether linkage is susceptible to oxidation. Treatment with mild oxidizing agents, such as sodium periodate (B1199274) (NaIO₄) or a single equivalent of hydrogen peroxide (H₂O₂), can convert the sulfide (B99878) into a sulfoxide (B87167) (Methyl 4-methyl-6-(phenylsulfinyl)nicotinate). Using stronger oxidizing agents, like excess hydrogen peroxide or potassium permanganate (B83412) (KMnO₄), can further oxidize the sulfur to a sulfone (Methyl 4-methyl-6-(phenylsulfonyl)nicotinate). google.com These oxidations significantly alter the electronic properties of the substituent, making it much more strongly electron-withdrawing.
Cleavage/Displacement: The carbon-sulfur bond can be cleaved under certain conditions. For instance, reductive cleavage using agents like sodium in liquid ammonia (B1221849) can remove the phenylthio group. Alternatively, under specific catalytic conditions, the phenylthio group might be displaced by other nucleophiles, although this is generally a less common transformation for aryl thioethers.
Regioselectivity and Stereoselectivity in Reactions
Regioselectivity: The regioselectivity of reactions on the pyridine ring is heavily influenced by the existing substituents.
Electrophilic Aromatic Substitution (EAS): The pyridine ring is deactivated towards EAS. uoanbar.edu.iq Any potential electrophilic attack would be directed to the C-5 position, which is meta to the deactivating ester and phenylthio groups and ortho/para to the activating methyl group. The C-5 position also avoids placing a positive charge on the ring nitrogen in the resonance structures of the intermediate sigma complex. youtube.com
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is activated towards SNAr, especially at positions ortho and para to the nitrogen (C-2 and C-6). The phenylthio group at the C-6 position is a potential leaving group, particularly if the sulfur is oxidized to a sulfone, which is an excellent leaving group. A strong nucleophile could potentially displace the phenylsulfonyl group at C-6.
Stereoselectivity: The starting molecule, this compound, is achiral. Stereoselectivity becomes relevant only in reactions that introduce a new chiral center. For example, the oxidation of the sulfur atom to a sulfoxide creates a stereocenter at the sulfur. Without a chiral catalyst or reagent, this reaction would produce a racemic mixture of the (R)- and (S)-sulfoxides. The use of chiral oxidizing agents could, in principle, lead to a stereoselective synthesis of one enantiomer over the other.
Mechanistic Pathways of Formation and Degradation
Formation: A plausible synthetic route to this compound would likely involve the construction of the substituted pyridine ring followed by modifications. A common strategy for synthesizing substituted nicotinates involves nucleophilic substitution on a pre-functionalized pyridine ring.
A potential pathway could start from a derivative of 6-chloronicotinic acid.
Esterification: Methyl 4-methyl-6-chloronicotinate is formed by the esterification of the corresponding carboxylic acid.
Nucleophilic Aromatic Substitution: The chloro-substituted nicotinate (B505614) undergoes a nucleophilic aromatic substitution reaction with thiophenol (benzenethiol) in the presence of a base (e.g., sodium hydride or potassium carbonate). The base deprotonates the thiophenol to form the more nucleophilic thiophenolate anion, which then attacks the C-6 position of the pyridine ring, displacing the chloride ion to yield the final product.
The synthesis of a related compound, methyl 6-methylnicotinate, involves the oxidation of 5-ethyl-2-methylpyridine (B142974) with nitric and sulfuric acid, followed by esterification with methanol. environmentclearance.nic.ingoogle.com A similar multi-step process could likely be adapted to produce the target molecule.
Degradation: The degradation of this compound would likely proceed through the cleavage of its most labile bonds under given environmental conditions.
Hydrolysis: The most probable degradation pathway under aqueous acidic or basic conditions is the hydrolysis (saponification) of the ester group to form 4-methyl-6-(phenylthio)nicotinic acid and methanol. youtube.com
Oxidation: In an oxidative environment, the thioether linkage would be a primary target, leading to the formation of the corresponding sulfoxide and sulfone, as detailed in section 5.3.
Photodegradation: Aromatic compounds and thioethers can be susceptible to photodegradation upon exposure to UV light, which could lead to cleavage of the C-S bond or complex rearrangements and decomposition of the pyridine ring.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Pyridine |
| m-CPBA (meta-Chloroperoxybenzoic acid) |
| This compound-N-oxide |
| Methyl iodide |
| N-methyl-3-(methoxycarbonyl)-4-methyl-6-(phenylthio)pyridinium iodide |
| Sodium hydroxide |
| Potassium hydroxide |
| 4-methyl-6-(phenylthio)nicotinic acid |
| Methanol |
| Butanol |
| Sodium methoxide |
| Sulfuric acid |
| Butyl 4-methyl-6-(phenylthio)nicotinate |
| Sodium periodate |
| Hydrogen peroxide |
| Methyl 4-methyl-6-(phenylsulfinyl)nicotinate |
| Potassium permanganate |
| Methyl 4-methyl-6-(phenylsulfonyl)nicotinate |
| Sodium |
| Methyl 4-methyl-6-chloronicotinate |
| Thiophenol (Benzenethiol) |
| Sodium hydride |
| Potassium carbonate |
| 5-ethyl-2-methylpyridine |
| Nitric acid |
| Methyl 6-methylnicotinate |
| 2-[4-(methylthio)phenyl]-3-(6-methylpyridin-3-yl)-3-oxopropionic acid ester |
| Phenyl 6-methylnicotinate |
| Methyl benzoate |
Design and Synthesis of Advanced Derivatives and Analogs of Methyl 4 Methyl 6 Phenylthio Nicotinate
Modifications on the Phenyl Ring (e.g., Introduction of Electron-Donating/Withdrawing Groups)
The phenyl ring of the 6-(phenylthio) group serves as a prime target for modification to modulate the electronic properties of the entire molecule. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly influence the molecule's reactivity, binding affinity to biological targets, and metabolic stability.
The most direct synthetic route to these analogs involves the reaction of a suitable 6-halonicotinate precursor with a substituted thiophenol. Metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Ullmann condensation, are standard methods for forming carbon-sulfur bonds. acsgcipr.org In this context, copper- or palladium-catalyzed reactions between a 6-chloro-4-methylnicotinate and various substituted thiophenols would yield the desired derivatives. acsgcipr.org By selecting a thiophenol bearing the desired substituent (e.g., methoxy (B1213986), nitro, halogen), a library of derivatives can be generated. For instance, studies on the synthesis of aryl thioethers have demonstrated the functionalization of C(aryl)-C(OH) bonds using copper catalysts and oxygen, which could be adapted for these purposes. nih.govrsc.org
Research Findings:
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃), methyl (-CH₃), or amino (-NH₂) groups increase the electron density on the phenyl ring. In enzymatic reactions involving nicotinamide (B372718) derivatives, benzylamines with electron-donating groups have been shown to be more favorable for nucleophilic substitution reactions. nih.gov
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), trifluoromethyl (-CF₃), or halogens (e.g., -Cl, -F) decrease the electron density of the ring. Research on the synthesis of 2-phenylpyridine (B120327) derivatives has utilized precursors like 3-chloro-5-(trifluoromethyl)pyridine, showcasing the incorporation of strong EWGs onto a pyridine (B92270) ring system. mdpi.com
The table below illustrates potential substituted thiophenols that could be used as starting materials.
| Substituent Type | Example Substituent | Reagent Name |
| Electron-Donating | 4-methoxy | 4-methoxythiophenol |
| Electron-Donating | 4-methyl | 4-methylthiophenol |
| Neutral | Hydrogen | Thiophenol |
| Electron-Withdrawing | 4-chloro | 4-chlorothiophenol |
| Electron-Withdrawing | 4-nitro | 4-nitrothiophenol |
| Electron-Withdrawing | 3-trifluoromethyl | 3-(Trifluoromethyl)thiophenol |
Substitutions at Other Positions of the Nicotinate (B505614) Core (e.g., C-2, C-5)
Further diversification of the parent scaffold can be achieved by introducing substituents at the remaining open positions on the nicotinate core, namely C-2 and C-5. Such modifications can drastically alter the molecule's shape, polarity, and interaction with biological systems.
Substitution at the C-5 Position: The C-5 position of the nicotinate ring is a common site for functionalization. General methods for synthesizing methyl 5-X-nicotinates (where X can be Br, MeO, Me₂N) often start from 5-bromonicotinic acid. researchgate.net A similar strategy could be envisioned where the Methyl 4-methyl-6-(phenylthio)nicotinate scaffold is first brominated at the C-5 position. This bromo-derivative then serves as a versatile intermediate for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig) to introduce a wide variety of substituents. Alternatively, starting the synthesis from a pre-functionalized precursor like 5-methylnicotinic acid or 3,5-lutidine is also a viable route. researchgate.netgoogle.com The synthesis of methyl 5-(bromomethyl)nicotinate from methyl 5-methylnicotinate using N-Bromosuccinimide (NBS) provides a pathway to further derivatization at the methyl group. chemicalbook.com
Substitution at the C-2 Position: The C-2 position, adjacent to the ring nitrogen, can also be modified. The synthesis of 2-substituted nicotinates often involves cyclocondensation reactions. For example, a method for producing 2-methyl nicotinate involves the reaction of 1,1,3,3-tetramethoxypropane (B13500) with a β-aminocrotonic acid ester. google.com Applying such multi-component reaction strategies to more complex precursors could allow for the construction of a C-2 substituted scaffold from the ground up. General methods for creating methyl 2-substituted isonicotinates have also been described, starting from 2-amino-4-methylpyridine. researchgate.net
The table below summarizes key precursors and intermediates for core substitutions.
| Target Position | Precursor/Intermediate | Synthetic Utility | Reference |
| C-5 | 5-Bromonicotinic acid | Starting material for various 5-substituted nicotinates. | researchgate.net |
| C-5 | Methyl 5-methylnicotinate | Can be brominated at the methyl group for further functionalization. | chemicalbook.com |
| C-5 | 3,5-Lutidine | Can be oxidized to form 5-methylnicotinic acid. | google.com |
| C-2 | 2-Amino-4-methylpyridine | Precursor for synthesizing 2-substituted pyridine carboxylates. | researchgate.net |
| C-2 | β-Aminocrotonic acid ester | Component in condensation reactions to form the pyridine ring. | google.com |
Heterocyclic Ring Incorporations and Hybrid Molecule Synthesis
A modern strategy in drug design involves the creation of hybrid molecules or the incorporation of additional heterocyclic rings to combine multiple pharmacophores or to access novel chemical space.
Heterocyclic Ring Incorporation: This approach involves chemically transforming a functional group on the parent molecule into a new heterocyclic ring. A well-documented example is the conversion of nicotinic acid into its corresponding hydrazide. This nicotinoyl hydrazide is a versatile intermediate that can be condensed with aldehydes to form acylhydrazones, which can then be cyclized in acetic anhydride (B1165640) to yield 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives. researchgate.net This strategy could be applied by first hydrolyzing the methyl ester of the title compound to its carboxylic acid, followed by conversion to the hydrazide and subsequent cyclization reactions.
Hybrid Molecule Synthesis: Hybrid molecule synthesis involves covalently linking two distinct molecular scaffolds. This can improve potency or confer dual activity. nih.gov For example, pyrimidine-pyridine hybrids have been synthesized to create new anti-inflammatory agents. nih.gov The synthesis of such hybrids typically involves forming an amide or ester bond. The carboxylic acid of a hydrolyzed nicotinate can be activated (e.g., with EDCI) and reacted with an amine-containing molecule to form a stable amide linkage. google.com This modular approach allows for the combination of the nicotinate scaffold with a vast array of other chemical entities.
The table below provides examples of heterocyclic systems that can be synthesized from a nicotinate precursor.
| Starting Functional Group | Intermediate | Incorporated Heterocycle | Reference |
| Carboxylic Acid | Nicotinoyl Hydrazide | 1,3,4-Oxadiazoline | researchgate.net |
| Carboxylic Acid | Nicotinoyl Hydrazide | Pyrazole (via condensation) | nih.gov |
| Amine (if present) | Diazonium Salt | Azo-linked Benzothiazole | nih.gov |
Polymer-Supported Synthesis of Nicotinate Derivatives
Solid-phase organic synthesis (SPOS) offers significant advantages for the preparation of compound libraries by simplifying purification and allowing for the use of excess reagents to drive reactions to completion. nih.gov In this methodology, the starting material is covalently attached to an insoluble polymer support (resin), and subsequent chemical transformations are carried out. youtube.com
A potential solid-phase synthesis of derivatives of this compound could begin by anchoring a suitable precursor, such as 4-methyl-6-chloronicotinic acid, to a resin like Wang resin or Merrifield resin. Once anchored, the synthesis could proceed with a series of reactions:
Thioether Formation: Reaction of the resin-bound 6-chloro-nicotinate with a substituted thiophenol.
Further Derivatization: Subsequent reactions at other positions of the nicotinate core, as described in section 6.2.
Cleavage: Once the desired molecule is assembled on the resin, it is cleaved from the support using a specific reagent, such as trifluoroacetic acid (TFA), which breaks the linker bond to release the final product into solution. youtube.com
This approach is highly amenable to automation and the parallel synthesis of a large number of derivatives for screening purposes. The synthesis of various heterocyclic structures, including N-substituted pyrrolidinones and piperidines, on solid supports has been successfully demonstrated. nih.gov
Key components for a polymer-supported synthesis strategy are listed below.
| Component | Example | Function |
| Solid Support (Resin) | Wang Resin | Provides an acid-labile linkage for anchoring carboxylic acids. |
| Solid Support (Resin) | Merrifield Resin | Used for anchoring compounds via a benzyl-type linker. |
| Linker | Rink Amide Linker | Used for synthesizing carboxamides, cleavable under acidic conditions. |
| Cleavage Reagent | Trifluoroacetic Acid (TFA) | Commonly used to cleave products from acid-sensitive linkers. |
Advanced Research Applications of Methyl 4 Methyl 6 Phenylthio Nicotinate and Its Analogs
Role in Organic Synthesis as Building Blocks or Intermediates
In organic synthesis, compounds with a pyridine (B92270) backbone, such as nicotinate (B505614) derivatives, are valued as fundamental building blocks. cymitquimica.com These structures are crucial for constructing more complex molecules, particularly in the pharmaceutical and agrochemical industries. Methyl 4-methyl-6-(phenylthio)nicotinate, with its multiple functional groups, serves as a versatile intermediate. The pyridine ring, the methyl ester, and the phenylthio substituent offer various sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.
The general class of pyridine analogs is essential in creating biologically active molecules. For instance, other methyl nicotinate derivatives are key intermediates in the production of significant pharmaceutical compounds. The study of such derivatives helps in understanding the structure-activity relationships within the broader category of pyridine compounds.
Development of Ligands for Coordination Chemistry
The field of coordination chemistry, which has seen significant growth, investigates the interaction of metal ions with ligands—molecules that donate electrons to a central metal atom to form a coordination complex. mdpi.comgoogle.com The nicotinate scaffold, a key feature of this compound, is well-suited for this purpose. The nitrogen atom of the pyridine ring and the oxygen atoms of the ester group can act as electron-pair donors, enabling the molecule to bind to metal ions and form stable complexes. nih.gov
The presence of a sulfur atom in the phenylthio group introduces an additional potential coordination site, making the molecule a candidate for forming multidentate ligands. Such ligands can form strong and structurally diverse complexes with various transition metals. nih.gov
Research has demonstrated the synthesis and characterization of metal complexes using nicotinate-type ligands. For example, silver complexes with various nicotinate ligands have been synthesized and analyzed. nih.gov These studies often involve techniques such as X-ray crystallography to determine the precise three-dimensional structure of the resulting metal complexes. nih.gov
In a typical synthesis, a salt of the desired metal is reacted with the nicotinate-based ligand in a suitable solvent. The resulting complex precipitates and can be purified and characterized using various spectroscopic and analytical methods, including FT-IR, NMR, and elemental analysis, to confirm its structure and composition. mdpi.com While specific studies on this compound are not prevalent, the principles established with analogous nicotinate scaffolds are directly applicable.
Transition metal complexes are widely used as catalysts in a variety of organic reactions, including important carbon-carbon bond-forming reactions like cross-coupling. google.com The design of the ligand is crucial for the catalytic activity and selectivity of the metal complex. Ligands based on nicotinate scaffolds can influence the electronic and steric environment of the metal center, thereby tuning its catalytic properties.
The development of new metal-organic complexes is an active area of research aimed at discovering novel catalysts. mdpi.com Complexes derived from ligands similar to this compound, featuring both nitrogen and sulfur donor atoms, could potentially be effective catalysts for various transformations, although specific applications in cross-coupling reactions for this particular compound require further investigation.
Exploratory Chemical Biology Applications (In Vitro/Non-Clinical)
The structural motifs present in this compound suggest its potential for biological activity. Nicotinic acid (a related compound) and its derivatives are known to have various biological roles. chemicalbook.com Therefore, synthetic analogs are often screened for a range of biological effects in non-clinical, in vitro settings.
Antioxidant compounds are of great interest due to their potential to mitigate oxidative stress, which is implicated in numerous diseases. nih.govarnmsmb.com Various in vitro assays are employed to determine the antioxidant capacity of novel chemical compounds. nih.govresearchgate.net These assays often measure the ability of a compound to scavenge stable free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), or to reduce metal ions. nih.govarnmsmb.com
Studies on related heterocyclic compounds, such as nicotine (B1678760) alkaloids and isatin (B1672199) derivatives, have shown that they can exhibit significant antioxidant activity that is dependent on their specific chemical structure. nih.govnih.gov For instance, the antioxidant potential of various compounds can be compared using their IC50 values, which represent the concentration required to scavenge 50% of the DPPH radicals. While direct data for this compound is not available, the table below shows an example of antioxidant activity for other synthesized derivatives.
Table 1: Example of In Vitro Antioxidant Activity of Synthesized Compounds This table is for illustrative purposes and shows data for other heterocyclic compounds.
| Compound | DPPH Radical Scavenging IC50 (µg/ml) | Nitric Oxide Radical Scavenging IC50 (µg/ml) |
|---|---|---|
| Compound 2c | 45.5 | 47.5 |
| BHT (Standard) | 47.5 | 48.0 |
Data sourced from a study on piperazine (B1678402) derivatives. psu.edu
The search for new antibacterial agents is a critical area of pharmaceutical research. researchgate.net In vitro studies are the first step in identifying compounds with potential antibacterial properties. These studies typically involve determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium. nih.gov
Metal complexes with nicotinate-type ligands have been screened for their antibacterial activity against various pathogenic bacterial strains. nih.gov For example, silver complexes of nicotinate analogs have shown considerable activity against clinically isolated antibiotic-resistant bacteria. nih.gov The activity often varies depending on the bacterial strain and the specific structure of the complex. The table below illustrates the kind of data generated in such studies, showing the MIC values for silver-nicotinate complexes against different bacteria.
Table 2: Example of In Vitro Antibacterial Activity of Silver Complexes with Nicotinate-Type Ligands This table is for illustrative purposes and shows data for other nicotinate complexes. nih.gov
| Compound | S. aureus (MIC in µg/mL) | S. pyogenes (MIC in µg/mL) | P. mirabilis (MIC in µg/mL) | Ps. aeruginosa (MIC in µg/mL) |
|---|---|---|---|---|
| Complex 7 | >512 | >512 | >512 | 2-8 |
| Complex 8 | >512 | >512 | >512 | 2-8 |
| Complex 9 | 4-16 | 2-4 | 1-16 | >512 |
These exploratory studies on related compounds underscore the potential of this compound and its derivatives as subjects for future research in chemical biology.
Molecular Docking Studies for Enzyme or Receptor Binding Affinity
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery for understanding how a ligand, such as a derivative of nicotinic acid, might interact with a biological target like an enzyme or receptor. Analogs of this compound, particularly those containing the pyridine carboxylic acid core, have been subjects of such studies to elucidate their binding mechanisms and potential as therapeutic agents.
The structural features of pyridine carboxylic acid derivatives are key to their binding capabilities. The pyridine ring, being aromatic and electron-deficient, is capable of engaging in π-π stacking and hydrogen bonding interactions with biological targets, which can significantly enhance binding affinity. nih.gov The carboxylic group adds polarity and can coordinate with metal ions, a property that is particularly useful in the inhibition of metalloenzymes. nih.gov Furthermore, the ease of substitution at various positions on the pyridine ring allows for the fine-tuning of activity and selectivity. nih.gov
Molecular docking studies on various nicotinic acid derivatives have demonstrated their potential to inhibit a range of biological targets. For instance, a series of nicotinic acid derivatives were evaluated for their antibacterial activity through docking studies, which helped to rationalize their observed effects. mdpi.com In one study, derivatives of nicotinoylglycylglycine were docked into the active sites of target proteins, with binding affinities ranging from -4.781 to -7.152 kcal/mol, indicating stable interactions. mdpi.com These interactions were often characterized by hydrogen bonds with key amino acid residues such as Ser448, Glu623, and Gln524. mdpi.com
In the context of antitubercular drug discovery, docking studies of nicotinic acid derivatives against various target proteins from Mycobacterium tuberculosis have been performed. researchgate.net For example, two derivatives, NAD3 and NAD7, showed significant activity against the target enzymes Glutamine synthase and L,D-Transpeptidase, with Glide scores of -5.1/-5.0 and -6.1/-6.1, respectively, which correlated with their experimental inhibitory concentrations. researchgate.net
Similarly, novel thiazole (B1198619) derivatives incorporating a pyridine moiety have been synthesized and their potential as DNA gyrase inhibitors was investigated using in silico molecular docking. nih.gov The docking scores for these compounds ranged from -6.4 to -9.2 kcal/mol, suggesting a strong binding potential to the enzyme's active site. nih.gov
These examples highlight the utility of molecular docking in assessing the binding affinity of pyridine and nicotinate analogs. For "this compound," the presence of the phenylthio group would introduce additional hydrophobic and potential π-stacking interactions, which could be explored through docking simulations to predict its binding affinity for various enzymes or receptors.
| Compound Class | Target | Key Findings | Reference |
| Pyridine Carboxylic Acids | General Biological Targets | Pyridine ring facilitates π-π stacking and hydrogen bonds; carboxylic group adds polarity and can coordinate with metal ions. | nih.gov |
| Nicotinic Acid Derivatives | Antibacterial Targets | Demonstrated high antibacterial effect, with MIC values as low as 1.95 µg/mL for some compounds. | mdpi.com |
| Nicotinoylglycine Derivatives | General Protein Targets | Docking scores ranged from -9.597 to -17.891; binding affinities from -4.781 to -7.152 kcal/mol. | mdpi.com |
| Nicotinic Acid Derivatives | Mycobacterium tuberculosis Proteins | Showed marked activity with MIC of 2.5 mcg/ml against Glutamine synthase and L,D-Transpeptidase. | researchgate.net |
| Thiazole-Pyridine Hybrids | DNA Gyrase | Docking scores ranged from -6.4 to -9.2 kcal/mol, indicating strong potential inhibitory activity. | nih.gov |
Contributions to Materials Science (e.g., liquid crystals, polymers, optoelectronic materials)
The unique combination of a rigid aromatic pyridine core, a flexible thioether linkage, and an ester group in "this compound" suggests its potential utility as a building block in materials science. Analogs with these structural components have found applications in liquid crystals, functional polymers, and optoelectronic materials.
Liquid Crystals: Esters are a common functional group in molecules that exhibit liquid crystalline properties. nih.gov Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and they are widely used in displays (LCDs). researchgate.net The synthesis of various ester-type liquid crystals has been a subject of research, with studies focusing on how molecular structure affects the temperature range of the liquid crystal phase. nih.govresearchgate.net For example, a series of esters of 2,3,6,7-tetrakis(hexyloxy)dibenzo[a,c]phenazine-11-carboxylic acid were shown to exhibit columnar hexagonal liquid crystal phases over broad temperature ranges. nih.gov While the core of these molecules is different, the principle of using ester functionalization to modulate liquid crystalline properties is well-established. The introduction of a nicotinate structure, as in "this compound," could lead to novel liquid crystal materials with specific optical and electronic properties.
Polymers: The nicotinate structure can be incorporated into polymers. Functionalized monomers are often used in controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP) to create polymers with specific end groups or side chains. cmu.edu The ester group in "this compound" could potentially be modified or the entire molecule could act as a functional monomer in such polymerization reactions.
Furthermore, the thioether linkage is of significant interest in the development of "smart" polymers. Thioether-containing polymers are known to be oxidation-sensitive. nih.gov Under oxidative stress, the relatively nonpolar thioether can be oxidized to a polar sulfoxide (B87167) or sulfone, leading to a change in the polymer's properties, such as a hydrophobic-to-hydrophilic transition. nih.gov This characteristic is being explored for targeted drug delivery systems, where the polymer carrier remains stable in healthy tissues but destabilizes and releases its payload in the high oxidative stress environment of a tumor. nih.gov The oxidation sensitivity can be fine-tuned by altering the chemical structure around the sulfur atom. nih.gov Therefore, polymers derived from "this compound" could have potential applications in stimuli-responsive materials.
Optoelectronic Materials: Pyridine-containing compounds are widely investigated for their optoelectronic properties. nih.gov Density functional theory (DFT) calculations on pyridine-based oligomers have shown that their structural and optoelectronic properties can be systematically investigated. nih.gov These materials can have interesting absorption and emission spectra, with the potential for use in organic light-emitting diodes (OLEDs) and other electronic devices. nih.gov The combination of the electron-deficient pyridine ring with the electron-donating phenylthio group in "this compound" creates a donor-acceptor structure, which is a common design principle for molecules with useful nonlinear optical or charge-transfer properties.
| Material Type | Relevant Functional Group/Structure | Potential Application | Reference |
| Liquid Crystals | Ester | Displays (LCDs) | nih.govresearchgate.net |
| Functional Polymers | Nicotinate, Thioether | Drug Delivery, Smart Materials | cmu.edunih.gov |
| Optoelectronic Materials | Pyridine, Phenylthio | OLEDs, Organic Semiconductors | nih.gov |
Future Research Directions and Perspectives
Challenges and Opportunities in Nicotinate (B505614) Chemistry
The functionalization of the pyridine (B92270) ring, the core of nicotinates, presents a significant challenge to synthetic chemists. The inherent electronic properties of the pyridine ring, an electron-deficient heterocycle, dictate its reactivity. This often complicates the introduction of substituents at specific positions. For instance, the direct and selective functionalization of pyridines, especially at the meta-position, remains a formidable task. researchgate.netphys.orgnih.govinnovations-report.com
The nitrogen atom in the pyridine ring deactivates the molecule towards electrophilic substitution and directs incoming groups to specific locations, not always the desired ones. Furthermore, the strong coordinating ability of the nitrogen can interfere with many transition metal-catalyzed reactions. researchgate.net Overcoming these challenges requires the development of innovative synthetic strategies.
Despite these difficulties, the opportunities within nicotinate chemistry are vast. The pyridine scaffold is a common motif in a wide array of pharmaceuticals and agrochemicals. researchgate.net The ability to precisely modify this scaffold would open doors to new chemical entities with potentially enhanced biological activities or novel material properties. The development of methods for the late-stage functionalization of complex molecules containing a pyridine ring is particularly valuable, as it would allow for the diversification of drug candidates without the need for de novo synthesis. phys.orginnovations-report.com
Emerging Synthetic Methodologies for Complex Nicotinate Analogs
In response to the challenges of pyridine functionalization, several innovative synthetic methodologies have emerged. These methods offer new pathways to complex nicotinate analogs with diverse substitution patterns.
One promising approach involves the temporary dearomatization of the pyridine ring. This strategy reverses the electronic properties of the pyridine, facilitating the introduction of a wide range of functional groups at the otherwise difficult-to-access meta-position. phys.orgnih.govinnovations-report.com Following functionalization, the aromaticity of the pyridine ring can be easily restored.
Cascade reactions, where multiple bond-forming events occur in a single pot, provide an efficient and atom-economical route to polysubstituted pyridines. nih.gov These reactions can rapidly build molecular complexity from simple starting materials. Additionally, the use of solid-phase synthesis is being explored for the creation of libraries of pyridine and pyrazine (B50134) derivatives, which can be valuable for high-throughput screening in drug discovery. nih.govacs.org
Enzymatic and biocatalytic methods are also gaining traction for the synthesis of nicotinamide (B372718) derivatives. nih.gov These approaches offer mild reaction conditions, high selectivity, and a greener alternative to traditional chemical synthesis. For example, lipases have been successfully used to catalyze the synthesis of nicotinamide derivatives in continuous-flow microreactors, leading to high yields and shorter reaction times. nih.gov
The development of novel catalysts is another key area of research. For instance, molybdenum on silica (B1680970) has been investigated as a bifunctional catalyst for the esterification of nicotinic acid, offering an alternative to traditional acid catalysts. orientjchem.org
Advanced Computational Approaches for Structure-Property Relationship Predictions
Computational chemistry is becoming an indispensable tool in the study of nicotinate derivatives. Advanced computational methods can provide deep insights into the structure-property relationships of these molecules, guiding the design of new compounds with desired characteristics.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are being used to study the electronic structure and photophysical properties of nicotinamide derivatives. nih.gov These calculations can help rationalize experimental observations, such as the effect of solvents on photochemical reactions, and can be used to predict the photostability of new compounds. nih.gov
Molecular modeling and crystallography are also crucial for understanding the three-dimensional structure of nicotinate-containing compounds and their interactions with biological targets. nih.govnih.gov For example, crystal structure analysis has been used to elucidate the binding of nicotinamide analogs to enzymes, providing a basis for the design of more potent inhibitors. nih.gov
Computational studies can also aid in the rational design of new functional materials. By predicting how the substitution pattern on the nicotinate scaffold will affect properties like molecular packing and electronic conductivity, researchers can pre-screen candidates for applications in areas such as organic electronics.
Potential for Novel Functional Materials Based on Nicotinate Scaffolds
The unique electronic and structural features of the nicotinate scaffold make it an attractive building block for the development of novel functional materials. The pyridine ring can participate in a variety of non-covalent interactions, such as hydrogen bonding and pi-stacking, which can be exploited to control the self-assembly of molecules into well-ordered structures.
Nicotinate derivatives have been incorporated into coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and sensing. The ability to tune the properties of these materials by modifying the nicotinate ligand is a key advantage of this approach.
Furthermore, the functionalization of polymers and other materials with nicotinic acid derivatives can impart new properties. For instance, cellulose (B213188) has been functionalized using N-heterocyclic-based leaving group chemistry, which includes nicotinic acid. nih.gov This opens up possibilities for creating new biocompatible materials with tailored surface properties.
The development of prodrugs based on nicotinic acid esters is another area of active research. nih.govresearchgate.net By modifying the structure of the ester, it is possible to control the solubility and release of the active drug, which could lead to more effective drug delivery systems. nih.govresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
